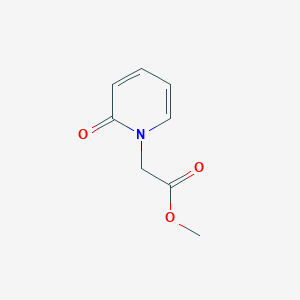
(Z)-methyl 5-(3-tert-butoxy-3-oxoprop-1-enyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate is a complex organic compound featuring a pyrrole ring substituted with a methyl ester and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl acetate under specific conditions. The reaction is facilitated by the presence of a base such as triethylamine and a catalyst like bis(trifluoromethanesulfonyl)imide . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Bases: Triethylamine, pyridine
Catalysts: Bis(trifluoromethanesulfonyl)imide, magic blue (tris-4-bromophenylamminium radical cation)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biosynthetic pathways and biodegradation processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxy group plays a crucial role in stabilizing the compound and facilitating its reactivity . The compound may act as an intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Similar in structure and reactivity, often used in organic synthesis.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles and other complex molecules.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
Methyl (Z)-5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 5-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11(15)8-6-9-5-7-10(14-9)12(16)17-4/h5-8,14H,1-4H3/b8-6- |
InChI Key |
SUJWOJFPIGWCNW-VURMDHGXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\C1=CC=C(N1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)




